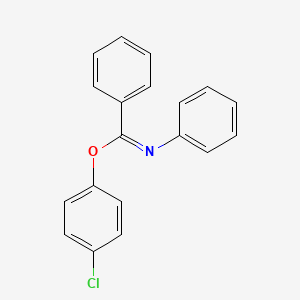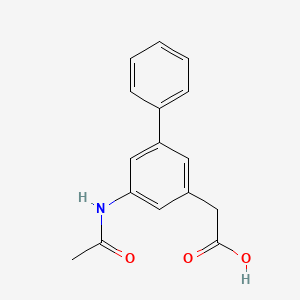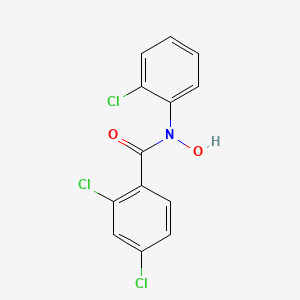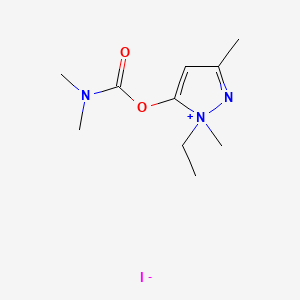
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a hydroxyl group, an iodide ion, and a dimethylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of 1,3-dimethyl-5-hydroxypyrazole, which can be synthesized by reacting 1,3-dimethylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . The resulting pyrazole is then subjected to further reactions to introduce the ethyl group, iodide ion, and dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or modify the carbamate group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use as a pharmaceutical agent or biochemical probe.
Medicine: Research is conducted to investigate its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-hydroxypyrazole: Lacks the ethyl group and iodide ion, making it less reactive in certain chemical reactions.
1,3-Dimethyl-1-ethylpyrazole: Does not contain the hydroxyl group, affecting its chemical and biological properties.
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium chloride: Similar structure but with a chloride ion instead of iodide, leading to different reactivity and solubility.
Uniqueness
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its iodide ion and dimethylcarbamate group make it particularly interesting for substitution reactions and potential pharmaceutical applications.
Propiedades
Número CAS |
78232-09-4 |
|---|---|
Fórmula molecular |
C10H18IN3O2 |
Peso molecular |
339.17 g/mol |
Nombre IUPAC |
(2-ethyl-2,5-dimethylpyrazol-2-ium-3-yl) N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C10H18N3O2.HI/c1-6-13(5)9(7-8(2)11-13)15-10(14)12(3)4;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
FDIKIWCVSXNBRB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(C(=CC(=N1)C)OC(=O)N(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


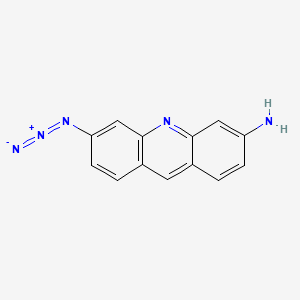


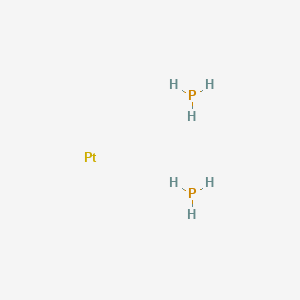
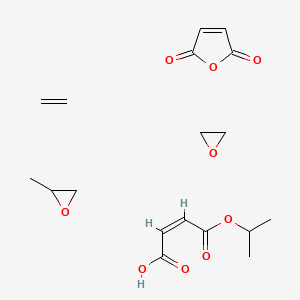
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
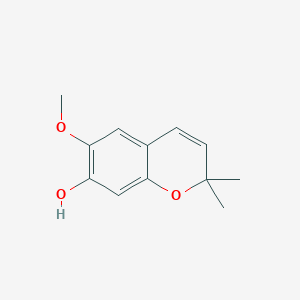
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
